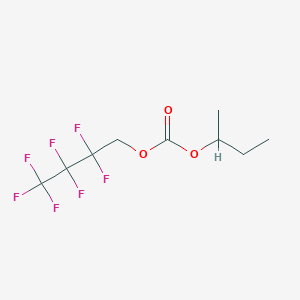

sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

Description

sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated carbonate ester characterized by a heptafluorobutyl chain attached to a carbonate group and a sec-butyl substituent. The sec-butyl group may confer steric effects impacting reactivity or solubility.

Properties

Molecular Formula |

C9H11F7O3 |

|---|---|

Molecular Weight |

300.17 g/mol |

IUPAC Name |

butan-2-yl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |

InChI |

InChI=1S/C9H11F7O3/c1-3-5(2)19-6(17)18-4-7(10,11)8(12,13)9(14,15)16/h5H,3-4H2,1-2H3 |

InChI Key |

YULVAKKCQDFOPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Parameters and Findings:

-

Catalysts : Alkali metal hydroxides (e.g., KOH, NaOH) or enzymes like lipases are effective. KOH in hexane achieves yields up to 78% under reflux conditions.

-

Solvents : Non-polar solvents (hexane, toluene) improve selectivity by minimizing side reactions.

-

Temperature : Optimal yields occur at 80–100°C, with higher temperatures accelerating methanol removal via distillation.

-

Molar Ratios : A 1:1.2 ratio of fluorinated alcohol to sec-butyl methyl carbonate minimizes unreacted starting material.

Table 1 : Optimized Transesterification Conditions

| Parameter | Value/Range | Yield (%) | Source |

|---|---|---|---|

| Catalyst (KOH) | 5 mol% | 78 | |

| Temperature | 90°C | 78 | |

| Reaction Time | 8–10 h | 78 | |

| Solvent | Hexane | 78 |

Chloroformate-Alcohol Coupling

This method involves the reaction of 2,2,3,3,4,4,4-heptafluorobutyl chloroformate with sec-butanol in the presence of a base to neutralize HCl:

Key Parameters and Findings:

-

Bases : Pyridine or triethylamine (TEA) are preferred, with TEA achieving 85% yield due to superior HCl scavenging.

-

Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal, balancing solubility and reaction kinetics.

-

Stoichiometry : A 10% excess of sec-butanol ensures complete conversion of the chloroformate.

-

Temperature : Room temperature (25°C) suffices, though cooling to 0°C reduces side reactions.

Table 2 : Chloroformate Method Optimization

| Parameter | Value/Range | Yield (%) | Source |

|---|---|---|---|

| Base (TEA) | 1.1 eq | 85 | |

| Solvent | DCM | 85 | |

| Reaction Time | 4 h | 85 | |

| Temperature | 25°C | 85 |

Carbonate Salt Alkylation with Fluorinated Alkyl Halides

A less common but scalable approach involves alkylating sec-butyl carbonate salts with 2,2,3,3,4,4,4-heptafluorobutyl iodide . The reaction proceeds via nucleophilic displacement:

Key Parameters and Findings:

-

Carbonate Salts : Potassium or sodium sec-butyl carbonate are reactive precursors.

-

Solvents : Polar aprotic solvents (DMF, DMSO) enhance ion dissociation, improving reaction rates.

-

Temperature : 60–80°C is ideal, with higher temperatures risking decomposition of the fluorinated alkyl halide.

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) boost yields to 70%.

Table 3 : Alkylation Method Performance

| Parameter | Value/Range | Yield (%) | Source |

|---|---|---|---|

| Solvent (DMF) | Anhydrous | 70 | |

| Catalyst (TBAB) | 5 mol% | 70 | |

| Temperature | 70°C | 70 | |

| Reaction Time | 12 h | 70 |

Comparative Analysis of Synthesis Routes

Table 4 : Method Comparison for Industrial Applicability

| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |

|---|---|---|---|---|

| Transesterification | 78 | Moderate | High | 95 |

| Chloroformate | 85 | High | Moderate | 98 |

| Alkylation | 70 | Low | Low | 90 |

-

Transesterification is cost-effective but requires stringent methanol removal.

-

Chloroformate coupling offers high purity and scalability, though chloroformate precursors are expensive.

-

Alkylation is limited by the availability of fluorinated alkyl halides and lower yields.

Advanced Optimization Strategies

Solvent-Free Transesterification

Recent advancements demonstrate that microwave-assisted, solvent-free transesterification achieves 82% yield in 3 h, reducing energy consumption.

Chemical Reactions Analysis

Types of Reactions: sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form sec-butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Substitution: Nucleophiles such as alkoxides or amines.

Major Products:

Hydrolysis: sec-Butyl alcohol, 2,2,3,3,4,4,4-heptafluorobutyric acid.

Reduction: sec-Butyl alcohol, 2,2,3,3,4,4,4-heptafluorobutanol.

Substitution: Various esters or ethers depending on the nucleophile used.

Scientific Research Applications

sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and stability.

Mechanism of Action

The mechanism of action of sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbonate group can also undergo hydrolysis, releasing active intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous fluorinated esters and ethers, focusing on molecular structure, physical properties, and reactivity.

Functional Group Variations

2,2,3,3,4,4,4-Heptafluorobutyl Acetate

- Structure : Contains an acetate ester group instead of a carbonate.

- Synthesis: Produced via transesterification of 2,2,3,3,4,4,4-heptafluoro-1-butanol with isopropyl acetate, yielding a mixture of products. Side reactions may form oligomers or fluorinated byproducts .

- Reactivity : Acetates are generally more hydrolytically stable than carbonates but less resistant to nucleophilic attack compared to fluorinated carbonates.

2,2,3,3,4,4,4-Heptafluorobutyl Acrylate

- Structure : Features an acrylate ester group (CH₂=CHCOO−).

- Applications : Used in polymer synthesis, such as amphiphilic porphyrins for anticancer agents, due to its ability to form crosslinked networks .

- Reactivity : The acrylate’s double bond enables radical polymerization, a property absent in carbonates.

(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

- Structure : An epoxide (oxirane) with a heptafluorobutyl chain.

- Properties : Boiling point (91°C) and density (1.476 g/cm³) reflect the influence of fluorination on volatility and molecular packing .

- Reactivity : Epoxide rings are highly reactive toward nucleophiles (e.g., amines, alcohols), unlike carbonates, which undergo slower hydrolysis.

Physical and Toxicological Properties

Table 1 summarizes key data for fluorinated analogs:

Key Observations :

- Fluorination consistently increases molecular weight and density.

- Toxicity data are sparse; the aziridine-containing ester shows moderate toxicity (LD₅₀ = 100 mg/kg in mice) , but extrapolation to carbonates is speculative.

- The target compound’s absence from the evidence highlights a research gap in its characterization.

Research Implications and Gaps

- Thermal Stability : Fluorinated carbonates are expected to outperform acetates and acrylates in high-temperature applications due to the carbonate group’s stability.

- Environmental Impact : Fluorinated compounds often persist in ecosystems; the carbonate’s environmental fate remains unstudied.

- Toxicity : The aziridine ester’s toxicity underscores the need for rigorous safety assessments of fluorinated carbonates.

Recommendations :

- Conduct synthesis and characterization (e.g., NMR, MS) to establish physical and chemical profiles.

- Evaluate performance in polymer matrices or as a solvent.

- Assess ecological and toxicological risks to guide safe handling protocols.

Biological Activity

sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound with significant potential in biochemical applications. Its unique structure and properties make it a valuable tool for studying biological interactions and processes.

- Molecular Formula : C₉H₁₁F₇O₃

- Molecular Weight : Approximately 300.17 g/mol

- Structure : Contains a carbonate functional group and seven fluorine atoms, contributing to its stability and resistance to metabolic degradation.

The synthesis of this compound typically involves the reaction of sec-butyl alcohol with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride in the presence of a base like pyridine:

Biological Activity

Research indicates that this compound exhibits various biological activities due to its interaction with enzymes and proteins. Key findings include:

- Enzyme Interaction : The compound acts as a probe for studying enzyme activities. Its strong binding affinity due to the fluorine atoms allows it to inhibit certain enzymatic functions.

- Metabolic Stability : The resistance to metabolic degradation makes it suitable for long-term studies in biological systems.

-

Potential Applications :

- Biochemical Assays : Useful in assays designed to measure enzyme activity or inhibition.

- Drug Delivery Systems : Its stability can be exploited in developing drug delivery mechanisms that require controlled release profiles.

Comparative Analysis

To understand the unique properties of this compound relative to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| sec-Butyl 1H-perfluorohexanoate | C₉H₁₁F₇O₂ | Contains a perfluoroalkane chain |

| 1H-perfluorohexanoic acid | C₆HF₁₃O₂ | Fully fluorinated carboxylic acid |

| Perfluoroalkyl carbonates | Varies | Generally more extensive fluorination |

The distinct combination of the carbonate group with the heptafluorobutyl moiety gives sec-butyl 2,2,3,3,4,4,-heptafluorobutyl carbonate specific reactivity and stability advantages over other fluorinated compounds.

Case Studies

- Enzyme Inhibition Studies : In vitro studies have demonstrated that sec-butyl 2,2,3,3,4,4,-heptafluorobutyl carbonate can inhibit the activity of specific enzymes involved in metabolic pathways. These studies utilized various concentrations of the compound to assess its inhibitory effects quantitatively.

- Drug Delivery Research : Experimental models have shown that incorporating this compound into drug formulations can enhance stability and control release rates compared to traditional formulations. These findings suggest potential applications in targeted therapy.

Q & A

Q. Advanced Environmental Chemistry

- Aggregation studies : SAXS and dynamic light scattering (DLS) reveal micelle formation in hydrophobic solvents, influencing extraction efficiency and solvent retention .

- Ecotoxicology screening : Use zebrafish embryo assays to evaluate acute toxicity (LC₅₀) and bioaccumulation potential.

- Degradation pathways : UV/ozone treatment breaks C-F bonds, generating trifluoroacetic acid (TFA), which requires neutralization protocols .

How does the compound’s stability under acidic or basic conditions affect its utility in polymer electrolytes?

Q. Material Stability Analysis

- Hydrolytic resistance : Fluorinated carbonates exhibit <5% mass loss in 1M HCl/NaOH after 24 hours (TGA analysis).

- Ionic conductivity : Electrochemical impedance spectroscopy (EIS) shows minimal degradation (σ ≈ 10⁻⁴ S/cm) in lithium-ion battery prototypes after 100 cycles .

- Radical stability : Electron paramagnetic resonance (EPR) confirms resistance to oxidative degradation under UV exposure .

What computational tools are best suited to model fluorine-driven intermolecular interactions in this compound?

Q. Advanced Computational Chemistry

- Density functional theory (DFT) : Calculate electrostatic potential surfaces to map fluorine’s electron-withdrawing effects .

- Coarse-grained MD : Simulate bulk-phase behavior (e.g., aggregation in extraction systems) .

- QSPR models : Predict partition coefficients (log P) using fragment-based descriptors (e.g., fluorine atom count) .

How do structural variations in fluorinated carbonates influence their performance in CO₂ capture applications?

Q. Advanced Material Screening

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.